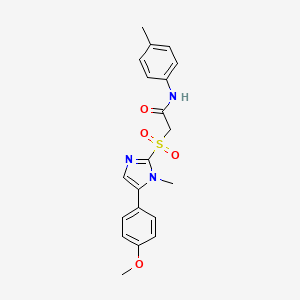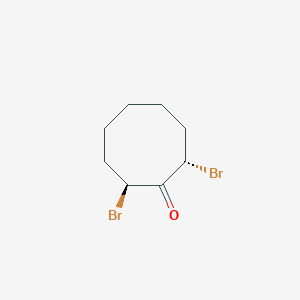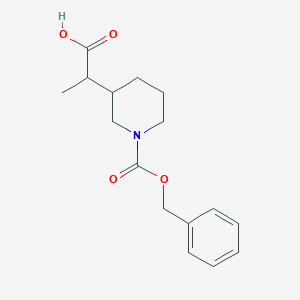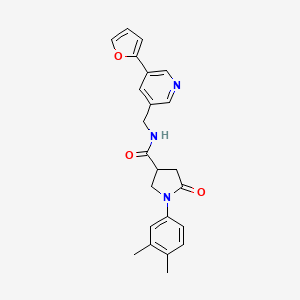
1-(3,4-dimethylphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dimethylphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Amplifiers of Phleomycin
Research by Brown and Cowden (1982) explored compounds bearing a furan-2-yl substituent, like the one in your chemical of interest. These compounds, including pyridinyl derivatives, were evaluated for their potential as amplifiers of phleomycin against Escherichia coli, a key area in antibiotic research (Brown & Cowden, 1982).
Antiprotozoal Agents
A study by Ismail et al. (2004) synthesized compounds with a furan-2-yl component, highlighting their utility in antiprotozoal treatment. These compounds demonstrated strong DNA affinities and showed promising in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, indicating their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Furan Ring Opening in Acidic Media
The work of Stroganova, Vasilin, and Krapivin (2016) involved investigating acid-catalyzed transformations of compounds with furan rings, like your chemical of interest. This research is significant for understanding the behavior of such compounds in acidic environments, which is crucial in developing pharmaceuticals and chemical processing (Stroganova, Vasilin, & Krapivin, 2016).
Synthesis of Functionalized Thieno[2,3-b]pyridines
Dyachenko et al. (2019) developed a method for synthesizing thieno[2,3-b]pyridines, which are structurally related to the chemical . These compounds have potential applications in various fields, including materials science and medicinal chemistry (Dyachenko et al., 2019).
Synthesis of N-Alkylated 1,2,4-Triazoles, Oxadiazoles, and Thiadiazoles
El-Essawy and Rady (2011) researched the synthesis of N-alkylated compounds with a furan-2-yl component. This study is crucial for developing new chemical entities with potential applications in pharmaceuticals and agrochemicals (El-Essawy & Rady, 2011).
Thio- and Furan-Fused Heterocycles
Ergun et al. (2014) reported the synthesis of novel thio- and furan-fused heterocycles. Their research provides insights into the development of new compounds with potential applications in drug design and materials science (Ergun et al., 2014).
Synthesis of Oxopyrrolidine Derivatives as Alzheimer's Agents
Mohamed et al. (2018) synthesized a series of oxopyrrolidine derivatives and evaluated their potential as inhibitors for Alzheimer's disease. This research is particularly relevant for the development of new therapeutic agents for neurodegenerative diseases (Mohamed et al., 2018).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-15-5-6-20(8-16(15)2)26-14-19(10-22(26)27)23(28)25-12-17-9-18(13-24-11-17)21-4-3-7-29-21/h3-9,11,13,19H,10,12,14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYKMPQQHUTBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2421621.png)
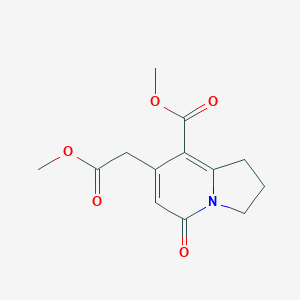

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide](/img/structure/B2421624.png)
![1-[4-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2421625.png)
![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2421626.png)
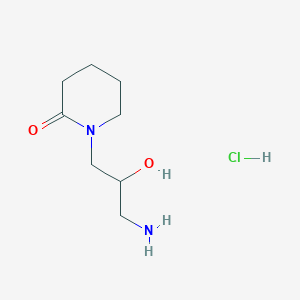
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2421629.png)
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid](/img/structure/B2421631.png)
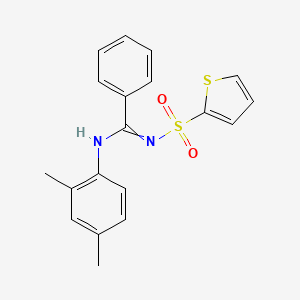
![2-[4-(4-Fluorophenyl)pyrazol-1-yl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2421634.png)
